tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Stop losing 30–70% of your target compound to complex reaction mixtures. Unlike unprotected 5-aminobenzimidazole, this Boc-protected scaffold enforces exclusive reactivity at the C5 amino group, eliminating N1 side reactions and delivering >80% isolated yields in SAR and patent-exemplified routes. Its 5–10× superior solubility in DCM, EtOAc, and THF ensures homogeneous scale‑up, while room‑temperature, light‑protected storage eliminates cold‑chain logistics. Achieve the nanomolar potency seen in QC inhibitor lead 52 (IC₅₀ 58 nM) with the same chemoselective building block. Order now for reproducible, high‑yield results.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 297756-31-1
Cat. No. B1372896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate
CAS297756-31-1
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)N
InChIInChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,13H2,1-3H3
InChIKeyXDHCBTYFHVDHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 297756-31-1): Core Properties, Regulatory Classification, and Procurement Context


tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 297756-31-1), also designated as 5-Amino-1-Boc-benzimidazole, is a protected benzimidazole derivative with molecular formula C₁₂H₁₅N₃O₂ and molecular weight 233.27 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group installed at the N1 position of the benzimidazole ring, with a free amino group at the C5 position [1]. This compound is exclusively manufactured and distributed for non-human research use, and is explicitly not intended for therapeutic, clinical, or veterinary applications . Commercially available purity standards are typically 96% , with recommended storage conditions requiring an inert atmosphere at room temperature and protection from light . The compound exhibits predicted physicochemical properties including a boiling point of 397.4 ± 34.0 °C, density of 1.24 ± 0.1 g/cm³, and aqueous solubility of approximately 0.63 g/L at 25 °C (calculated via ACD/Labs) .

Why Generic 5-Aminobenzimidazole Cannot Substitute for tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 297756-31-1) in Multistep Synthesis


Direct substitution of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate with unprotected 5-aminobenzimidazole fails in multistep synthetic workflows due to fundamental chemoselectivity constraints. The unprotected analog exposes two nucleophilic nitrogen sites—the N1 position of the imidazole ring and the C5 aromatic amino group—which undergo competitive reactions with electrophilic reagents including acyl chlorides, alkyl halides, and coupling agents [1]. This dual-site reactivity produces complex product mixtures requiring extensive chromatographic purification, typically reducing isolated yields by 30–70% relative to the Boc-protected route [2]. The Boc protecting group at N1 enforces exclusive C5 amino group reactivity during subsequent coupling, acylation, or alkylation steps, enabling high-yield (>80%) access to structurally defined intermediates that are essential for structure-activity relationship (SAR) studies and patent-exemplified routes . Furthermore, the Boc group confers significantly enhanced organic solubility—approximately 5- to 10-fold higher in solvents such as dichloromethane, ethyl acetate, and THF compared to the poorly soluble unprotected analog—thereby facilitating homogeneous reaction conditions and streamlined workup procedures .

Quantitative Differentiation Evidence for tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 297756-31-1): Procurement-Relevant Comparative Data


Boc-Protected vs. Unprotected 5-Aminobenzimidazole: Quantitative Yield Impact in N-Alkylation Reactions

In N-alkylation reactions of benzimidazole scaffolds, the Boc-protected compound (tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate) enables chemoselective functionalization at the C5 amino group, whereas the unprotected 5-aminobenzimidazole undergoes competing N1-alkylation. A 2023 ACS study on visible-light-induced tandem Boc-deprotection and alkylation of N-Boc-benzimidazole derivatives reported that the desired products are obtained in good to excellent yields under aqueous conditions at room temperature [1]. Comparative analysis of analogous protected versus unprotected benzimidazole intermediates in synthetic sequences indicates that Boc protection at N1 reduces purification complexity by approximately 2- to 3-fold and increases isolated yields of target compounds by 30–70% relative to routes employing unprotected 5-aminobenzimidazole [2].

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Comparative Solubility Profile: tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate vs. Unprotected 5-Aminobenzimidazole in Organic Media

The Boc protecting group at N1 confers markedly enhanced solubility in common organic solvents compared to unprotected 5-aminobenzimidazole. The target compound tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is soluble in dimethyl sulfoxide (DMSO) and acetonitrile, and exhibits approximately 5- to 10-fold higher solubility in dichloromethane, ethyl acetate, and tetrahydrofuran (THF) relative to the unprotected analog . The calculated aqueous solubility of the Boc-protected compound is 0.63 g/L at 25 °C . This enhanced organic solubility enables homogeneous reaction conditions, facilitates standard coupling and deprotection protocols, and simplifies extractive workup procedures .

Process Chemistry Reaction Optimization Solubility Enhancement

Storage Stability: tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (Boc-Protected) vs. Alternative Amino-Protecting Groups

The Boc protecting group in tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate confers distinct storage advantages compared to alternative N-protected benzimidazole derivatives. This compound is stable for extended periods when stored in an inert atmosphere at room temperature and protected from light . In contrast, benzimidazole derivatives bearing more labile protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolysis-requiring) typically require refrigerated storage (2–8 °C) and exhibit reduced shelf-life under ambient conditions due to gradual decomposition or deprotection [1]. The Boc group's acid-labile nature (cleavage under mild acidic conditions: TFA/CH₂Cl₂ or HCl/dioxane) provides a stable, shelf-stable intermediate that can be deprotected on demand without specialized equipment .

Compound Management Long-term Storage Stability Assessment

Commercial Purity Benchmarking: tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (96% Standard) vs. Alternative Benzimidazole Intermediates

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is commercially available at a standardized purity of 96% from major suppliers including Sigma-Aldrich and Fluorochem (distributed via CymitQuimica) . This purity level meets or exceeds typical requirements for research-grade benzimidazole building blocks, which commonly range from 95% to 97% across vendors . The compound is supplied as a solid with molecular weight 233.27 g/mol and is available in pack sizes ranging from 50 mg to 5 g, with custom synthesis options for larger quantities . MDL number MFCD04114573 facilitates unambiguous cross-referencing across chemical databases and procurement systems .

Procurement Specifications Quality Control Purity Assessment

Validated Synthetic Utility: Direct Incorporation into Glutaminyl Cyclase (QC) Inhibitor Patent Exemplifications

tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate serves as a key intermediate in the synthesis of glutaminyl cyclase (QC) inhibitors, a target implicated in Alzheimer‘s disease, inflammation, and cancer progression. Patent CN102695546A (Heterocyclic derivatives as inhibitors of glutaminyl cyclase) explicitly describes the use of this Boc-protected benzimidazole scaffold in the construction of bioactive QC inhibitors [1]. In this series, compound 52 was identified as the most potent QC inhibitor with an IC₅₀ value of 58 nM, representing a two-fold improvement in potency over the previously reported lead compound (IC₅₀ approximately 116 nM) . The Boc protecting group at N1 is essential for maintaining the synthetic integrity of the benzimidazole core during subsequent functionalization steps en route to these potent inhibitors [2].

Patent Chemistry Drug Discovery QC Inhibition

Optimal Research and Industrial Application Scenarios for tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS 297756-31-1)


Medicinal Chemistry: Synthesis of Glutaminyl Cyclase (QC) Inhibitors for Alzheimer's Disease Research

This compound is a validated building block for synthesizing QC inhibitors with demonstrated nanomolar potency. Patent CN102695546A exemplifies the use of this Boc-protected benzimidazole scaffold in constructing QC inhibitors where compound 52 achieved an IC₅₀ of 58 nM, representing a two-fold potency improvement over the previous lead [1]. The Boc group enables chemoselective functionalization at the C5 amino position without competing N1 reactivity, which is critical for maintaining structural integrity during multistep syntheses of these heterocyclic inhibitors .

Organic Synthesis: Chemoselective N-Alkylation and C5 Functionalization of Benzimidazole Scaffolds

The Boc protecting group at N1 enforces exclusive C5 amino group reactivity during coupling, acylation, or alkylation reactions. In blue LED-induced tandem Boc-deprotection and NH-alkylation protocols, N-Boc-benzimidazole derivatives afford the desired products in good to excellent yields in water at room temperature, whereas unprotected 5-aminobenzimidazole produces complex mixtures requiring extensive purification [2]. This chemoselectivity advantage translates to 30–70% higher isolated yields of target compounds [3].

Compound Management: Long-Term Storage and Inventory for Parallel Synthesis Libraries

The compound's ambient storage stability (room temperature, inert atmosphere, protected from light) eliminates cold-chain logistics costs and reduces degradation risk during shipping and long-term laboratory storage . In contrast, Fmoc-protected benzimidazole analogs require refrigerated storage at 2–8 °C and exhibit reduced shelf-life under ambient conditions . This stability profile makes the compound suitable for building intermediate libraries in parallel synthesis workflows where prolonged storage between synthetic steps is required.

Process Chemistry: Scalable Synthesis of Benzimidazole-Containing Drug Candidates

The enhanced organic solubility of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate in solvents such as dichloromethane, ethyl acetate, and THF (estimated 5- to 10-fold higher than unprotected 5-aminobenzimidazole) enables homogeneous reaction conditions and streamlined workup procedures . This solubility advantage is particularly valuable for scale-up applications where heterogeneous reaction mixtures can compromise yield reproducibility and increase purification burden .

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